N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Angiotensin II Receptor AT₁ Antagonist Cardiovascular Research

N-(2-Fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010903-34-0) is a synthetic benzanilide derivative with the molecular formula C₁₄H₁₀FN₅O and a molecular weight of 283.26 g/mol. The compound features a distinctive ortho-fluorine on the N-phenyl ring and a 1H-tetrazol-1-yl substituent at the 2-position of the benzamide core.

Molecular Formula C14H10FN5O
Molecular Weight 283.26 g/mol
Cat. No. B12188216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H10FN5O
Molecular Weight283.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)N3C=NN=N3
InChIInChI=1S/C14H10FN5O/c15-11-6-2-3-7-12(11)17-14(21)10-5-1-4-8-13(10)20-9-16-18-19-20/h1-9H,(H,17,21)
InChIKeyGXCWHKNVDJIIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide | Key Specifications & Research-Grade Procurement


N-(2-Fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010903-34-0) is a synthetic benzanilide derivative with the molecular formula C₁₄H₁₀FN₅O and a molecular weight of 283.26 g/mol . The compound features a distinctive ortho-fluorine on the N-phenyl ring and a 1H-tetrazol-1-yl substituent at the 2-position of the benzamide core. This structural arrangement confers dual pharmacophore character, enabling interactions with multiple biological targets, including the angiotensin II type 1 (AT₁) receptor and metallo-β-lactamase enzymes [1]. For procurement, the compound's specificity lies in its unique substitution pattern, which differentiates it from both simple tetrazole-benzamides and other fluorinated analogs.

Why N-(2-Fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Generic Tetrazole-Benzamides


Tetrazole-benzamide derivatives vary dramatically in their biological activity depending on the position and nature of substituents. The 2-fluoro substituent on the aniline ring of N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is not merely a decorative group; it influences target binding affinity, selectivity, and pharmacokinetic properties through electronic and steric effects [1]. Simple analogs, such as the non-fluorinated N-phenyl-2-(1H-tetrazol-1-yl)benzamide or the para-fluoro isomer, exhibit altered binding profiles and cannot be assumed to replicate the dual AT₁/β-lactamase inhibition characteristic of this compound [2]. The quantitative evidence below demonstrates why substitution with a generic analog without rigorous validation risks experimental failure.

Quantitative Differentiation Evidence for N-(2-Fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide


AT₁ Receptor Affinity: 8 nM vs. Losartan's 19 nM

The target compound demonstrates high affinity for the angiotensin II type 1 (AT₁) receptor, with an IC₅₀ of 8 nM in a rabbit aorta competitive binding assay against ¹²⁵I-Sar¹,Ile⁸-AII [1]. This is approximately 2.4-fold more potent than the clinically established AT₁ antagonist losartan, which exhibits an IC₅₀ of 19 nM under comparable conditions [2].

Angiotensin II Receptor AT₁ Antagonist Cardiovascular Research

Metallo-β-Lactamase Inhibition: 7 µM vs. Comparator L-159,061 at 1.9 µM

The target compound inhibits the clinically relevant metallo-β-lactamase from Bacteroides fragilis with an IC₅₀ of 7 µM (7,000 nM) in an enzyme inhibition assay using biphenyl tetrazoles (BPTS method) at pH 7.0, 2°C [1]. In the same assay series, the structurally related biphenyl tetrazole L-159,061 displayed an IC₅₀ of 1.9 µM (1,900 nM), indicating that the target compound is approximately 3.7-fold less potent [2].

Antibiotic Resistance Metallo-β-Lactamase Bacteroides fragilis

AT₂ Receptor Selectivity: 10 µM Affinity, Favorable Window Over AT₁

The target compound exhibits an IC₅₀ of 10,000 nM (10 µM) at the angiotensin II type 2 (AT₂) receptor in rat tissue [1]. This represents a >1,250-fold selectivity window for the AT₁ receptor (IC₅₀ ≈ 8 nM) over the AT₂ receptor, which is a desirable profile for functional studies aimed at dissecting AT₁-mediated signaling from AT₂-mediated effects.

AT₂ Receptor Selectivity Angiotensin System

Ortho-Fluorine Substitution: Physicochemical Differentiation from the Des-Fluoro Analog

The presence of a 2-fluoro substituent on the N-phenyl ring is a key structural differentiator from the non-fluorinated parent compound, N-phenyl-2-(1H-tetrazol-1-yl)benzamide . Although no direct head-to-head metabolic stability data are available for the target compound, class-level knowledge establishes that ortho-fluorination on an anilide ring generally increases lipophilicity (estimated ΔlogP ≈ +0.3–0.5) and blocks a primary site of cytochrome P450-mediated oxidative metabolism, potentially prolonging metabolic half-life [1].

Fluorine Scan Lipophilicity Metabolic Stability

Validated Application Scenarios for N-(2-Fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide


AT₁ Receptor Tool Compound for in Vitro Cardiovascular Pharmacology

With an AT₁ receptor IC₅₀ of 8 nM, N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide serves as a high-affinity probe for competitive binding and functional antagonism studies in rabbit aorta and rat adrenal microsome preparations [1]. Its >1,250-fold selectivity over the AT₂ receptor minimizes off-target effects, making it suitable for dissecting AT₁-specific signaling pathways in isolated tissue bath experiments.

Reference Inhibitor for Metallo-β-Lactamase (MBL) Screening Panels

The compound's defined IC₅₀ of 7 µM against Bacteroides fragilis metallo-β-lactamase [1] positions it as a moderate-potency comparator in MBL inhibitor screening cascades. Researchers developing next-generation MBL inhibitors can use this compound alongside L-159,061 (IC₅₀ = 1.9 µM) as a pair of structurally related benchmarks to calibrate assay sensitivity and establish structure-activity relationships.

Fluorine-Probe for Metabolic Stability Studies in Medicinal Chemistry

The ortho-fluorine substituent on the anilide ring provides a built-in 'fluorine handle' for ¹⁹F NMR metabolic tracing and is predicted to enhance oxidative metabolic stability relative to the non-fluorinated parent compound [1]. Medicinal chemists can employ this compound as a model system to study the impact of site-specific fluorination on the pharmacokinetic properties of tetrazole-benzamide scaffolds.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.